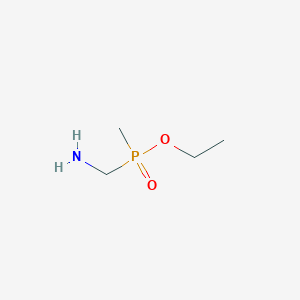

Ethyl (aminomethyl)methylphosphinate

Description

Significance and Research Context within Aminophosphinate Chemistry

The significance of aminophosphinates, including Ethyl (aminomethyl)methylphosphinate, stems from their role as structural analogues of α-amino acids. researchgate.net In these compounds, a tetrahedral phosphinate or phosphonate (B1237965) group replaces the planar carboxylic group of an amino acid. researchgate.net This structural mimicry allows them to interact with biological systems, often by inhibiting enzymes that process natural amino acids. mdpi.com

Research into α-aminophosphonates and related compounds has revealed a wide spectrum of biological activities. nih.gov These include potential applications as:

Anticancer agents researchgate.netresearchgate.net

Antibacterial and antimicrobial agents researchgate.net

Antiviral compounds researchgate.net

Herbicides researchgate.net

Enzyme inhibitors mdpi.com

The core of their biological function often lies in their ability to act as transition-state mimics of peptide hydrolysis. researchgate.net The synthesis of these compounds is a key area of focus for organic and medicinal chemists. A common and efficient method for their preparation is the Kabachnik-Fields reaction, a one-pot condensation involving an amine, an oxo compound (like an aldehyde or ketone), and a dialkyl phosphite (B83602). mdpi.commdpi.com The development of microwave-assisted synthesis has further improved the efficiency of these reactions, leading to shorter reaction times and high yields. mdpi.com The continuous exploration of new synthetic methodologies and the evaluation of the biological activities of compounds like this compound are active areas of contemporary research. researchgate.net

Below is a table detailing the chemical properties of this compound.

| Property | Value |

| CAS Number | 89175-75-7 |

| Molecular Formula | C4H12NO2P |

| Molecular Weight | 137.1173 g/mol |

Historical Perspectives on the Development of Related Organophosphorus Compounds

The field of organophosphorus chemistry has a rich and complex history dating back nearly two centuries. nih.gov The initial developments were purely academic explorations of a new area of chemistry.

Early Syntheses (1800s): The first synthesis of an organophosphate compound is often credited to Jean Louis Lassaigne, who reacted alcohol with phosphoric acid in the early 1800s. medscape.com In 1854, the French chemist Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), which was later identified as the first organophosphorus compound to be a cholinesterase inhibitor. mdpi.comresearchgate.net

The Schrader Era and Insecticides (1930s-1940s): The toxic properties of organophosphorus compounds were discovered in the 1930s. mdpi.com A pivotal figure in this era was the German chemist Gerhard Schrader, who, while working at IG Farben, systematically synthesized thousands of new organophosphorus compounds in search of effective insecticides. nih.govresearchgate.net This research led to the development of highly toxic compounds that were unfortunately co-opted for military use as nerve agents, such as tabun, sarin, and soman. medscape.comresearchgate.net After World War II, Schrader's original intention was realized, and compounds like parathion (B1678463) were commercialized as highly effective agricultural insecticides, largely replacing the persistent organochlorine pesticides. wikipedia.orgnih.gov

Modern Developments: From the mid-20th century onwards, research in organophosphorus chemistry expanded rapidly. mdpi.com The applications diversified beyond agriculture and warfare into materials science and, significantly, medicine. wikipedia.org The discovery that aminophosphonic acids exist in living systems spurred intensive research into synthesizing compounds like α-aminophosphonates and α-aminophosphinates for their potential as drugs and other biologically active agents. researchgate.net

This historical progression from foundational synthesis to widespread application in agriculture and subsequent refinement for medicinal purposes provides the context in which specific molecules like this compound are studied today.

The table below summarizes key milestones in the history of organophosphorus compounds.

| Year(s) | Key Development | Significance |

| Early 1800s | First synthesis of an organophosphate compound by Lassaigne. medscape.com | Marks the beginning of organophosphorus chemistry. |

| 1854 | Philippe de Clermont synthesizes tetraethyl pyrophosphate (TEPP). mdpi.comresearchgate.net | TEPP is later identified as the first cholinesterase inhibitor. researchgate.net |

| 1930s-1940s | Gerhard Schrader synthesizes thousands of organophosphorus compounds. researchgate.net | Leads to the development of both potent insecticides (e.g., parathion) and nerve agents (e.g., sarin, tabun). nih.govresearchgate.net |

| Post-WWII | Commercialization of organophosphates as agricultural pesticides. nih.gov | These compounds become crucial for crop protection worldwide. |

| Late 20th Century | Discovery of aminophosphonic acids in biological systems. researchgate.net | Drives research into aminophosphinates and aminophosphonates as potential pharmaceuticals. |

Structure

3D Structure

Properties

CAS No. |

89175-75-7 |

|---|---|

Molecular Formula |

C4H12NO2P |

Molecular Weight |

137.12 g/mol |

IUPAC Name |

[ethoxy(methyl)phosphoryl]methanamine |

InChI |

InChI=1S/C4H12NO2P/c1-3-7-8(2,6)4-5/h3-5H2,1-2H3 |

InChI Key |

BGYJRBZDCNEDMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C)CN |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Aminomethyl Methylphosphinate and Analogues

Classical Approaches in Phosphinate Synthesis

Traditional methods for synthesizing phosphinates have long relied on fundamental organic reactions, primarily focusing on the manipulation of the phosphorus center through esterification, transesterification, and nucleophilic substitution.

Esterification and Transesterification Strategies

The direct esterification of a phosphinic acid is a primary route to phosphinate esters. This typically involves the reaction of a phosphinic acid with an alcohol. For instance, the microwave-assisted direct esterification of phenyl-H-phosphinic acid with various alcohols has been demonstrated to be effective, with conversions influenced by temperature and reaction time. mdpi.com The use of ionic liquids can also promote the esterification of phosphinic acids. mdpi.comresearchgate.net

Transesterification, or alcoholysis, offers an alternative pathway where an existing phosphinate ester is reacted with a different alcohol, often in excess, to exchange the alkoxy group. This method is particularly useful for synthesizing a variety of esters from a common precursor. For example, ethyl phenyl-H-phosphinate can undergo transesterification with alcohols like methanol, propanol, and butanol under microwave conditions. mdpi.com The efficiency of these reactions is dependent on the alcohol used and the reaction temperature. mdpi.com Stereoselective transesterification of P-chirogenic phosphinates has also been achieved using lithium alkoxides, proceeding with an inversion of the configuration at the phosphorus atom. nih.gov This technique allows for the synthesis of enantiomerically enriched phosphinates. nih.govresearchgate.net

| Starting Phosphinate | Alcohol | Conditions | Conversion (%) | Reference |

|---|---|---|---|---|

| Ethyl phenyl-H-phosphinate | Methanol | MW, 120 °C, 3 h | ~91 | mdpi.com |

| Ethyl phenyl-H-phosphinate | Methanol | MW, 140 °C, 2 h | ~91 | mdpi.com |

| Ethyl phenyl-H-phosphinate | n-Propanol | MW, 160 °C, 1 h | 70 | mdpi.com |

| Ethyl phenyl-H-phosphinate | n-Butanol | MW, 180 °C, 1 h | 62 | mdpi.com |

| Ethyl phenyl-H-phosphinate | Benzyl alcohol | MW, 190 °C, 1 h | 48 | mdpi.com |

Nucleophilic Substitution Reactions at Phosphorus Centers

Nucleophilic substitution at the tetrahedral phosphorus atom of a phosphinate is a cornerstone of its chemistry. ttu.ee These reactions typically proceed via an associative mechanism, involving the formation of a transient pentacoordinate intermediate. ttu.eescispace.comresearchgate.net The rate and outcome of the substitution are influenced by the nature of the substituent groups on the phosphorus, the leaving group, and the incoming nucleophile. ttu.ee

The synthesis of (aminomethyl)phosphinates can be achieved through reactions analogous to the Kabachnik-Fields or Mannich reactions. orientjchem.org For instance, the condensation of an amine, an aldehyde (like formaldehyde), and a P(O)H compound such as a H-phosphinate ester provides a direct route to α-aminophosphinates. nih.gov The mechanism involves the initial formation of an imine from the amine and aldehyde, followed by the nucleophilic addition of the phosphinate. nih.gov Hydrolysis of phosphinate esters, another example of nucleophilic substitution, is a common method for generating the corresponding phosphinic acids, typically proceeding through the cleavage of the P-O bond. nih.gov

Advanced Synthetic Routes

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing phosphinate frameworks, largely through the use of transition metal catalysts. These approaches offer greater control over selectivity and broader functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become a powerful tool for forming phosphorus-carbon bonds, providing access to a wide array of functionalized phosphonates and phosphinates. researchgate.nettandfonline.com Catalysts based on metals like palladium, nickel, and copper are frequently employed to facilitate these transformations. researchgate.netorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are particularly prominent for the synthesis of arylphosphinates. The Hirao reaction, a classic example, involves the coupling of H-phosphonates or H-phosphinates with aryl halides. organic-chemistry.org This methodology has been extended to include a broad range of substrates, including less reactive chloroarenes. acs.org These reactions enable the direct formation of a P-C(sp²) bond, a key linkage in many complex organophosphorus compounds. acs.org Furthermore, palladium catalysts have been successfully used for the α-arylation of benzylic phosphonates, creating diarylmethyl phosphonate (B1237965) structures through a deprotonative cross-coupling process. nih.govacs.org

| Phosphonate Substrate | Aryl Bromide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Diisopropyl benzylphosphonate | Bromobenzene | Pd(OAc)₂, CataCXium A, NaOt-Bu | 92 | acs.org |

| Diisopropyl benzylphosphonate | 4-Bromotoluene | Pd(OAc)₂, CataCXium A, NaOt-Bu | 91 | acs.org |

| Diisopropyl benzylphosphonate | 4-Bromoanisole | Pd(OAc)₂, CataCXium A, NaOt-Bu | 85 | acs.org |

| Diisopropyl (4-chlorobenzyl)phosphonate | Bromobenzene | Pd(OAc)₂, CataCXium A, NaOt-Bu | 81 | acs.org |

| Diisopropyl (3-pyridylmethyl)phosphonate | 4-Bromotoluene | Pd(OAc)₂, CataCXium A, NaOt-Bu | 84 | acs.org |

Hydrophosphinylation involves the addition of the P-H bond of a phosphinic acid or its ester across an unsaturated C-C bond (alkene or alkyne). This atom-economical reaction is a direct method for forming P-C bonds. researchgate.net The reaction can be initiated by radicals or, more commonly, catalyzed by transition metals. nih.govresearchgate.netresearchgate.net

Palladium and nickel catalysts are particularly effective for the hydrophosphinylation of alkenes and alkynes. nih.govacs.orgnih.gov The choice of catalyst and ligands can control the regioselectivity of the addition to unsymmetrical substrates, leading to either Markovnikov or anti-Markovnikov products. nih.govacs.org For example, with terminal alkynes, certain palladium catalysts exclusively yield the branched vinylphosphinate, while others favor the linear product. acs.org Copper-catalyzed hydrophosphorylation of terminal alkynes has also been developed as a general and practical method. rsc.org These reactions provide access to alkenyl and alkyl phosphinates, which are valuable synthetic intermediates. nih.govorganic-chemistry.org

| Unsaturated Substrate | Phosphorus Reagent | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Octene | Ethyl phosphinate | Pd₂(dba)₃/xantphos | Linear | 85 | acs.org |

| Styrene | Ethyl phosphinate | Pd₂(dba)₃/xantphos | Linear | 80 | acs.org |

| 1-Octyne | Ethyl phosphinate | Pd₂(dba)₃/xantphos | Linear | 75 | acs.org |

| Phenylacetylene | Ethyl phosphinate | Cl₂Pd(PPh₃)₂/MeLi | Branched | 80 | acs.org |

| 1-Octyne | Hypophosphorous acid (aq) | Cl₂Pd(PPh₃)₂/MeLi | Branched | 72 | acs.org |

Electrochemical Synthesis of Organophosphorus Compounds

The electrochemical synthesis of organophosphorus compounds represents a burgeoning field, offering a greener and more efficient alternative to traditional synthetic methods. beilstein-journals.org This approach utilizes electricity to drive oxidation and reduction reactions, often obviating the need for harsh reagents, high temperatures, and pressures typically associated with conventional organophosphorus chemistry. beilstein-journals.org The versatility of electrosynthesis allows for the formation of a variety of phosphorus-carbon and phosphorus-heteroatom bonds. researchgate.net

Recent advancements have highlighted the efficacy of electrochemical methods in constructing P-C, P-N, P-O, P-S, and P-Se bonds. beilstein-journals.org The choice of electrode material, such as graphite, platinum, reticulated vitreous carbon (RVC), and nickel, has been shown to significantly influence the outcome of these reactions. beilstein-journals.org Electrosynthesis is lauded for its potential as a precise and low-cost method for preparing a diverse array of organophosphorus structures. beilstein-journals.org

One notable application is the electrochemical reaction of 2-isocyanobiaryls with diphenylphosphine (B32561) oxides, which, facilitated by a manganese catalytic system, yields phenanthridine-based diarylphosphine oxides in high yields. beilstein-journals.org This method underscores the potential of electrosynthesis to create complex molecules under mild conditions. Furthermore, the electrochemical approach aligns with the principles of green chemistry by minimizing waste and energy consumption. beilstein-journals.orgresearchgate.net The direct conversion of 1-aminoalkylphosphonates into novel heteroaromatic compounds through electrochemical oxidation has also been described, showcasing the transformative potential of this methodology. researchgate.net

Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency and atom economy. In the realm of organophosphorus chemistry, MCRs are instrumental in the synthesis of α-aminophosphonates and related compounds.

Kabachnik-Fields Reaction Variants for Alpha-Aminophosphonates/Phosphinates

The Kabachnik-Fields reaction, first reported independently by Martin Kabachnik and Ellis Fields in 1952, is a cornerstone for the synthesis of α-aminophosphonates. wikipedia.org This three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602). wikipedia.orgorganic-chemistry.org The resulting α-aminophosphonates are of significant interest due to their bioisosteric relationship with α-amino acids. wikipedia.orgcore.ac.uk

The mechanism of the Kabachnik-Fields reaction can proceed via two primary pathways, the choice of which is dependent on the nature of the reactants. core.ac.uknih.gov One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite. nih.govnih.gov The alternative route begins with the formation of an α-hydroxyphosphonate from the carbonyl compound and the phosphite, which is subsequently substituted by the amine. core.ac.uknih.gov Kinetic studies and in situ spectroscopic analysis have often pointed to the imine pathway as the more common route. nih.govnih.gov

Numerous variants of the Kabachnik-Fields reaction have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. tandfonline.com These include the use of various catalysts, such as Lewis acids like indium(III) chloride and magnesium perchlorate, which can accelerate the reaction. organic-chemistry.org Solvent-free conditions, often coupled with microwave irradiation, have emerged as a "greener" and highly efficient approach, in some cases eliminating the need for a catalyst altogether. nih.govscielo.org.mx The reaction has also been extended to include a wider range of substrates, including different H-phosphinates and secondary phosphine (B1218219) oxides, to generate α-aminophosphinates and α-aminophosphine oxides, respectively. nih.govmdpi.com

| Catalyst/Condition | Amine | Carbonyl Compound | Phosphorus Reagent | Product Type | Reference |

| Mg(ClO4)2 | Uracil-containing amines | Aldehydes | Diethyl phosphite | α-aminophosphonates | mdpi.com |

| In(OTf)3 | Nitro-substituted anilines | Aldehydes | Diethyl phosphite | α-aminophosphonates | tandfonline.com |

| Ethyl ammonium (B1175870) nitrate (B79036) (ionic liquid) | Various amines | Aldehydes | Diethyl phosphite | α-aminophosphonates | tandfonline.com |

| H-beta zeolite | Primary amines | Carbonyl compounds | Substituted phosphites | α-aminophosphonates | tandfonline.com |

| Microwave (catalyst-free) | Chiral amines | Aldehydes | Dimethyl phosphite | Diastereomerically enriched α-aminophosphonates | scielo.org.mx |

Phospha-Mannich Type Reactions for Aminomethyl-Phosphinic Acids

The phospha-Mannich reaction is a versatile method for forming P-C-N linkages and is particularly useful for the synthesis of aminomethyl-phosphinic acids. tandfonline.com This reaction typically involves a phosphorus nucleophile, an amine, and a carbonyl source, most commonly formaldehyde (B43269). tandfonline.comresearchgate.net When hypophosphorous acid (H₃PO₂) is used as the phosphorus source, it can participate in these reactions to yield a variety of mono- and bis-(α-aminoalkyl)phosphinic acids. researchgate.net

The reaction of hypophosphorous acid with secondary amines and formaldehyde in aqueous acetic acid has been shown to produce aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal byproducts. rsc.org The success of this reaction is notably dependent on the basicity of the amine, with more basic amines (pKa > 7–8) favoring the formation of the desired product. rsc.orgnih.gov For less basic amines, reductive N-methylation can become a significant side reaction. rsc.org

Primary amines can also be used, though the reactions are often less clean; however, with very basic primary amines, amino-bis(methyl-H-phosphinic acids) can be obtained. rsc.org The mechanism is thought to involve N-hydroxyalkyl species as reactive intermediates, which is an alternative to other known phospha-Mannich reaction pathways. rsc.org This methodology has been successfully applied to the synthesis of N,N,N',N'-tetrasubstituted bis(aminomethyl)-phosphinic acids from iminoacids, paraformaldehyde, and aqueous phosphinic acid. researchgate.net These compounds are valuable as they can mimic carboxylic acids in biological systems. researchgate.net

Stereoselective Synthesis of Chiral Phosphinates and Aminophosphonates

The biological activity of aminophosphonates and related compounds is often dependent on their stereochemistry. nih.gov Consequently, the development of stereoselective synthetic methods to access enantiomerically pure chiral phosphinates and aminophosphonates is a major focus in organophosphorus chemistry. mdpi.com These methods can be broadly categorized into asymmetric catalysis and diastereoselective approaches. mdpi.com

Asymmetric Catalysis (Metal-Complex, Organocatalysis, Biocatalysis)

Asymmetric catalysis offers a direct and efficient route to enantioenriched phosphonates and phosphinates. mdpi.com This field has seen significant progress through the use of chiral metal complexes, organocatalysts, and biocatalysts. mdpi.com

Metal-Complex Catalysis: Chiral transition metal complexes are widely employed in asymmetric synthesis. mdpi.com For instance, an N,N'-dioxide-Sc(III) complex has been shown to catalyze a three-component phospha-Mannich reaction, yielding α-aminophosphonates with good yields and high enantioselectivities. mdpi.com Palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates using chiral phosphine ligands like (R)-Difluorophos is another effective strategy, producing α-aminophosphonates with high enantiomeric purities. nih.gov Furthermore, palladium-catalyzed asymmetric cyclization has been used to synthesize P-chiral biaryl phosphonates in high yields and good enantioselectivities. rsc.org

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for the asymmetric synthesis of α-aminophosphonates. nih.gov Chiral Brønsted acids, such as 1,1'-binaphthol phosphate (B84403) derivatives, can effectively catalyze the asymmetric addition of dialkyl phosphites to imines, affording α-aminophosphonates in moderate yields and good enantiomeric excesses. nih.govmdpi.com Similarly, chiral pyrrolidine-based organocatalysts have been used in three-component Kabachnik-Fields reactions to produce optically active α-aminophosphonate derivatives. nih.gov Saccharide-derived bifunctional amine-thiourea organocatalysts have also been successfully applied in asymmetric Mannich reactions of α-iminophosphonates with keto acids. nih.gov

| Catalyst Type | Reaction | Chiral Catalyst Example | Enantiomeric Excess (ee) | Reference |

| Metal Complex | Phospha-Mannich | N,N'-dioxide-Sc(III) complex | Up to 87% | mdpi.com |

| Metal Complex | Asymmetric Hydrogenation | Pd with (R)-Difluorophos | 85-97% | nih.gov |

| Organocatalyst | Hydrophosphonylation | (R)-3,3'-[4-fluorophenyl]₂-1,1'-binaphthol phosphate | Up to 61.9% | nih.gov |

| Organocatalyst | Kabachnik-Fields | Chiral pyrrolidine-based catalyst | 73-92% | nih.gov |

| Organocatalyst | Asymmetric Mannich | Saccharide-derived amine-thiourea | 90-99% | nih.gov |

Biocatalysis: While less detailed in the provided context, biocatalysis is also recognized as a method for achieving enantiomerically pure organophosphorus compounds and is part of the broader advancements in their asymmetric synthesis. mdpi.com

Diastereoselective Approaches

Diastereoselective synthesis provides an alternative strategy for controlling stereochemistry, often by using a chiral auxiliary or a chiral starting material. rsc.org In the context of α-aminophosphonate synthesis, a common and effective method is the use of a chiral amine in the Kabachnik-Fields reaction. wikipedia.org

For example, the three-component reaction of aldehydes, a chiral amine such as (S)-α-methylbenzylamine or (S)-3,3-dimethyl-2-butylamine, and dimethyl phosphite can proceed with high diastereoselectivity, particularly under microwave irradiation in solvent- and catalyst-free conditions. scielo.org.mx This approach has been shown to be effective for both aliphatic and aromatic aldehydes, affording α-aminophosphonates with diastereomeric ratios favoring one isomer. scielo.org.mxresearchgate.net The chiral amine forms a transient chiral imine, which then undergoes a diastereoselective nucleophilic attack by the phosphite. scielo.org.mx

Another diastereoselective approach involves the phosphorylation of N,O-acetals derived from chiral precursors. An Fe(OTf)₃-catalyzed reaction of N,O-acetals with triethyl phosphite has been developed to synthesize various 2,6-cis and 2,5-trans α-aminophosphonates in good to excellent yields and with high diastereoselectivities. acs.org The use of chiral H-P reagents, where a chiral auxiliary such as TADDOL, BINOL, or menthol (B31143) is attached to the phosphorus atom, has also proven to be a highly effective strategy for the stereoselective formation of C- and P-stereogenic organophosphorus compounds through reactions with imines, alkenes, and carbonyl compounds. rsc.orgrsc.org

Reaction Mechanisms and Reactivity of Ethyl Aminomethyl Methylphosphinate Derivatives

Mechanisms of P-C Bond Formation

The formation of the phosphorus-carbon (P-C) bond in α-aminophosphinates, such as ethyl (aminomethyl)methylphosphinate, is primarily achieved through the Kabachnik-Fields reaction, also known as the phospha-Mannich reaction. nih.gov This versatile multicomponent reaction involves the condensation of an amine, an aldehyde (or ketone), and a >P(O)H functional compound, in this case, an ethyl methylphosphinate. nih.gov

The core of the P-C bond formation mechanism involves the nucleophilic addition of the trivalent phosphorus tautomer of the H-phosphinate to an electrophilic carbon atom. The reaction is catalyzed by a variety of Lewis and Brønsted acids, or it can proceed under catalyst-free conditions, sometimes with the aid of microwave irradiation. nih.govmdpi.com

The mechanism is generally understood to proceed via one of two primary intermediate pathways, which dictates the final step of P-C bond formation:

Addition to an Imine: The amine and aldehyde first condense to form an imine (Schiff base). The H-phosphinate then adds across the C=N double bond. This step, known as the aza-Pudovik reaction, directly forms the P-C bond. nih.govmdpi.com

Addition to an α-Hydroxy Intermediate: The aldehyde and the H-phosphinate react first to form an α-hydroxyphosphinate. This intermediate is then subjected to nucleophilic substitution by the amine, displacing the hydroxyl group to form the final product and the P-C bond. nih.gov

Reaction Pathways in Aminomethylation Reactions

Route A: The Imine Pathway This pathway begins with the reaction between the amine (ammonia) and the carbonyl compound (formaldehyde) to generate an electrophilic imine intermediate (methanimine). This step is typically acid-catalyzed, which facilitates the dehydration of the initial hemiaminal adduct. The H-phosphinate, ethyl methylphosphinate, then acts as a potent nucleophile, adding to the imine to form the aminomethylphosphinate product. nih.gov

Step 1: Formation of the imine (Schiff base) from the amine and aldehyde.

Step 2: Nucleophilic attack of the phosphinate on the imine carbon, followed by protonation to yield the final α-aminophosphinate. nih.govmdpi.com

Route B: The α-Hydroxyphosphinate Pathway Alternatively, the reaction can be initiated by the addition of the H-phosphinate to the carbonyl group of formaldehyde (B43269). This forms an α-hydroxymethyl methylphosphinate intermediate. Subsequently, the amine (ammonia) displaces the hydroxyl group through a nucleophilic substitution reaction. nih.gov

Step 1: Formation of an α-hydroxyphosphinate from the aldehyde and the H-phosphinate.

Step 2: Nucleophilic substitution of the hydroxyl group by the amine. nih.gov

The choice between these pathways can be influenced by factors such as the nature of the solvent, the catalyst employed, and the relative reactivity of the components. nih.gov For instance, pre-forming the imine can force the reaction to proceed exclusively through Route A. orientjchem.org

Protonation and Acid-Base Equilibria of Aminophosphinate Moieties

The aminophosphinate moiety contains both a basic amino group and a weakly acidic phosphoryl group, making its acid-base chemistry complex. The protonation and deprotonation equilibria are critical to its chemical behavior in different environments.

The primary site of protonation in aminophosphinates and related aminophosphonates is the nitrogen atom of the amino group. researchgate.netnih.gov The lone pair of electrons on the nitrogen readily accepts a proton, forming a corresponding ammonium (B1175870) cation. The basicity of this amino group is, however, significantly reduced compared to analogous alkylamines. This is attributed to the electron-withdrawing inductive effect of the adjacent organophosphorus group, which decreases the electron density on the nitrogen atom, making it a weaker base. researchgate.net This effect can lower the pKₐ of the conjugate acid by nearly 5 pKₐ units compared to the parent amine. researchgate.net

While protonation on the phosphoryl oxygen can occur, it is generally less favorable and exists as part of a dynamic equilibrium in solution. researchgate.net The equilibrium between the N-protonated and O-protonated species is heavily skewed towards the N-protonated form.

Upon hydrolysis of the ethyl ester, the resulting (aminomethyl)methylphosphinic acid is a zwitterionic compound at neutral pH, with a protonated aminium group (-NH₃⁺) and a deprotonated phosphinate group (-P(O)₂⁻). The acid-base equilibria involve two distinct pKₐ values, as shown for the analogous aminomethylphosphonic acid (AMPA). wikipedia.org

Table 1: Acidity Constants (pKₐ) for Aminophosphonic Acids and Related Amines

Data sourced from references tandfonline.com and wikipedia.org for analogous compounds to illustrate the effect of the phosphoryl group on amine basicity.

Stability and Degradation Pathways in Diverse Chemical Environments

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of enzymes. Several degradation pathways are possible, primarily involving the cleavage of the ester linkage or the P-C bond.

Hydrolytic Degradation: Phosphinate esters are susceptible to hydrolysis under both acidic and basic conditions. proquest.comnih.gov This process involves the cleavage of the P-O-C ester bond.

Acid-Catalyzed Hydrolysis: In acidic environments, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This pathway is commonly employed to convert phosphinate esters to their corresponding phosphinic acids. For example, hydrolysis of related aminophosphinates is often achieved by heating with concentrated hydrochloric acid. mdpi.com

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic phosphorus atom, leading to the cleavage of the ethoxy group. The rate of alkaline hydrolysis can be influenced by steric hindrance around the phosphorus center. proquest.commdpi.com

P-C Bond Stability and Cleavage: The phosphorus-carbon bond is generally robust and more resistant to cleavage than the P-O-C ester bond. wikipedia.org However, under aggressive acidic conditions, cleavage of the P-C bond can occur. Theoretical studies on analogous α-aminophosphonates suggest a multi-step process for this cleavage:

Protonation of the amino group. nih.gov

An intramolecular proton transfer from the nitrogen to a phosphoryl oxygen. nih.gov

Cleavage of the P-C bond from the resulting protonated structure. nih.gov

Thermal Degradation: Organophosphorus esters, including phosphinates, undergo thermal degradation at elevated temperatures. The primary initial degradation pathway typically involves the elimination of a phosphorus acid. nih.govmdpi.com The temperature at which this decomposition occurs is highly dependent on the level of oxygenation at the phosphorus atom. Phosphinates and phosphonates are generally more thermally stable and require higher temperatures for decomposition compared to phosphates. nih.govmdpi.com Further decomposition of the resulting acids can lead to the evolution of various volatile species. nih.gov

Table 2: Relative Thermal Stability of Organophosphorus Esters

Data generalized from findings in references nih.gov and mdpi.com.

Biodegradation: While specific data on this compound is limited, related aminophosphonates can be subject to enzymatic degradation. For instance, 2-aminoethylphosphonate (AEP) is a key component in certain microbial degradation pathways, involving enzymes such as AEP transaminase that specifically act on the aminophosphonate structure. nih.gov This suggests that microbial degradation could be a potential pathway for the environmental breakdown of aminophosphinates.

Computational and Theoretical Chemistry Studies of Ethyl Aminomethyl Methylphosphinate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations can determine optimized molecular geometries, electronic structures, and various spectroscopic properties. For systems involving ethyl (aminomethyl)methylphosphinate, both Density Functional Theory (DFT) and ab initio methods are valuable approaches.

Density Functional Theory (DFT) has become a widely used tool for studying the electronic properties and reactivity of organophosphorus compounds due to its favorable balance of computational cost and accuracy. researchgate.netjocpr.com Methods like B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-31G(d,p) are commonly used to optimize molecular structures and calculate key electronic parameters. nih.gov

These calculations provide access to the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and potentially more reactive. nih.gov

From these orbital energies, several global reactivity descriptors can be derived to predict the chemical behavior of the molecule. researchgate.netnih.gov These descriptors provide a quantitative framework for understanding a molecule's stability and reaction tendencies. nih.gov

Table 1: Key Quantum Chemical Reactivity Descriptors Derived from DFT

| Descriptor | Symbol | Formula | Significance |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Absolute Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the tendency of an atom to attract electrons. nih.gov |

| Global Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. nih.gov |

| Global Softness | σ | 1/η | The reciprocal of hardness; indicates high polarizability. nih.gov |

| Electrophilicity Index | ω | χ²/ (2η) | Measures the propensity of a species to accept electrons. nih.gov |

Studies on related α-aminophosphonates have successfully used these DFT-derived parameters to correlate molecular structure with potential biological or chemical activity. researchgate.netnih.gov For this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack and provide a theoretical basis for its reactivity in various chemical environments. jocpr.com

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data from experimental findings. These methods, while often more computationally demanding than DFT, can provide highly accurate results for molecular properties. For related organophosphorus compounds, ab initio calculations using basis sets like 6-311G** have been employed to obtain optimized geometrical and electronic structures. researchgate.net

These calculations are particularly useful for determining:

Optimized Molecular Geometry: Precisely calculating bond lengths, bond angles, and dihedral angles of the most stable molecular conformation.

Electronic Structure: Providing a detailed description of the electron distribution within the molecule.

Spectroscopic Parameters: Assisting in the interpretation of experimental spectra, such as vibrational frequencies. researchgate.net

By applying ab initio methods to this compound, researchers can obtain a fundamental and highly accurate description of its molecular structure and intrinsic electronic properties, which serves as a benchmark for other computational methods and a foundation for understanding its behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations calculate the motion of every atom in a system by numerically integrating Newton's equations of motion, yielding a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.com

For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Analysis: The molecule can adopt numerous spatial arrangements (conformers) due to rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformers in different environments (e.g., in a vacuum or in a solvent). mdpi.comnih.gov

Intermolecular Interactions: Simulations can explicitly model the interactions between this compound and surrounding molecules, such as water or other solvents. This is crucial for understanding solvation effects and the formation of non-covalent interactions like hydrogen bonds, which can significantly influence the molecule's properties and reactivity. researchgate.net

Structural Dynamics: MD provides a view of the molecule's flexibility and conformational transitions over time, which can be essential for understanding how it might bind to a receptor or participate in a chemical reaction. nih.gov

By simulating the system for nanoseconds or longer, researchers can observe dynamic processes and calculate average properties that provide a more realistic picture of the molecule's behavior than static models alone. nih.govresearchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. researchgate.net For reactions involving this compound, such as nucleophilic attack at the phosphorus center or reactions involving the aminomethyl group, computational methods can map the entire reaction energy profile. jocpr.comresearchgate.net

DFT methods, such as B3LYP, are frequently used to locate the structures of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor governing the reaction rate. researchgate.net

Computational studies on the reactions of similar compounds have investigated different mechanistic possibilities, such as:

Concerted Mechanisms: Where bond breaking and bond forming occur in a single step. researchgate.net

Stepwise Mechanisms: Which involve the formation of one or more reaction intermediates. researchgate.net

By comparing the calculated activation energies for different potential pathways, the most favorable reaction mechanism can be identified. researchgate.net These studies provide a molecular-level understanding of why a reaction proceeds in a certain way and can be used to predict how changes in the molecular structure might affect the reaction outcome. researchgate.net

Structure-Property Relationship Analysis Through Computational Modeling

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties (Structure-Property Relationships, SPR). By systematically modifying the structure of this compound in silico—for example, by changing substituent groups—and calculating the resulting properties, researchers can develop predictive models.

Computational modeling allows for the analysis of how structural changes influence:

Electronic Properties: As revealed by DFT calculations, modifications can alter the HOMO-LUMO gap, which in turn affects the molecule's reactivity and stability. nih.gov

Reactivity: Changes in the electron-donating or -withdrawing nature of substituents can stabilize or destabilize transition states, thereby altering reaction rates and mechanisms. researchgate.net

Physical Properties: Molecular modeling can predict how structural changes affect properties like dipole moment and polarizability.

Biological Activity: By correlating calculated descriptors with experimentally observed biological activity, quantitative structure-activity relationship (QSAR) models can be developed to guide the design of new compounds with enhanced potency.

This computational approach accelerates the process of discovery and optimization by allowing for the virtual screening of many candidate molecules, prioritizing the most promising ones for experimental synthesis and testing.

Applications of Ethyl Aminomethyl Methylphosphinate and Its Analogues in Chemical Science

Role in Organic Synthesis

The distinct structural features of aminomethylphosphinates make them valuable as both ligands for catalysis and as building blocks for more complex molecules.

Ligands in Metal-Catalyzed Reactions

While specific catalytic applications of Ethyl (aminomethyl)methylphosphinate are not extensively documented, the broader class of aminophosphine, aminophosphonate, and aminophosphinate ligands is crucial in homogeneous catalysis. researchgate.netsemanticscholar.org These P,N-hybrid ligands can coordinate to a metal center, such as palladium, through both the phosphorus and nitrogen atoms, creating a chelate effect that enhances catalyst stability and influences reactivity. researchgate.netsemanticscholar.org

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, the choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.netyoutube.com Ligands based on aminophosphonates have been successfully employed in Suzuki-Miyaura cross-couplings. semanticscholar.org The phosphonate (B1237965) group can create a hemilabile (N,O)-chelate intermediate that increases the steric bulk and electron density at the metal center, which is thought to facilitate the oxidative addition and reductive elimination steps. semanticscholar.org For instance, certain palladium complexes with aminophosphonate-based ligands have shown good catalytic activity in the formation of sterically hindered ortho-substituted biphenyl (B1667301) compounds from aryl bromides and even more challenging aryl chlorides. semanticscholar.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using Aminophosphonate-type Ligands

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Conversion (%) | Product |

|---|---|---|---|---|

| 4-chloroanisole | phenylboronic acid | 1 | 65 | 4-methoxybiphenyl |

| 4-chlorotoluene | phenylboronic acid | 1 | 78 | 4-methylbiphenyl |

| 4-chlorotoluene | 2-methylphenylboronic acid | 1 | 62 | 4,2'-dimethylbiphenyl |

Data derived from studies on aminophosphonate ligands in Suzuki-Miyaura cross-coupling reactions. semanticscholar.org

Synthetic Intermediates for Complex Molecules

Aminophosphonates and their phosphinate analogues are considered organophosphorus counterparts of natural amino acids and serve as valuable intermediates in the synthesis of a wide array of complex molecules. tandfonline.comresearchgate.net The most common method for their synthesis is the Kabachnik-Fields reaction, a one-pot condensation of an amine, a carbonyl compound, and a P-reagent like a dialkyl phosphite (B83602). tandfonline.commdpi.comnih.gov Environmentally friendly, solvent-free syntheses under microwave irradiation have been developed, improving the efficiency of this reaction. mdpi.comorientjchem.org

Another synthetic route is the aza-Pudovik reaction, which involves the addition of a P(O)-H compound to a pre-formed imine. mdpi.comnih.gov These synthetic methods provide access to a diverse library of α-aminophosphonates and related derivatives that are used to build larger, often biologically active, molecules. tandfonline.com For example, they are key precursors for phosphonic pseudopeptides, which are designed as drugs to target diseases like cancer and hypertension. orientjchem.org

Coordination Chemistry and Metal Complexation

The ability of the aminomethylphosphinate structure to bind metal ions is central to its application in coordination chemistry. Both the amino nitrogen and the phosphinate oxygen atoms can act as donor sites, allowing for the formation of stable metal complexes. researchgate.netacs.org

Ligand Design for Metal Ion Chelation

The aminomethylphosphonate (B1262766) functional group is a potent chelating agent for various metal ions. acs.orgrsc.org Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a stable, ring-like structure known as a chelate. mdpi.comyoutube.comnih.gov The aminomethylphosphonate moiety can act as a tridentate ligand, with coordination sites at the amino nitrogen and two phosphonate oxygen atoms. acs.org

This chelating ability is exploited in applications such as ion-exchange resins for the removal of heavy metals from wastewater. researchgate.net Resins functionalized with aminophosphonate groups show high selectivity for divalent metal ions like Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺. researchgate.net The stability of the formed metal complexes is pH-dependent, influencing the efficiency of metal ion sequestration. acs.orgrsc.org Gas-phase studies using mass spectrometry have confirmed that aminomethylphosphonate readily forms complexes with a range of divalent metals, including Mg²⁺, Ca²⁺, Co²⁺, and Cu²⁺, often resulting in complex clusters. rsc.orgrsc.org

Investigation of Metal-Phosphinate Coordination Modes

The phosphinate group (-P(O)(O⁻)-) is a versatile linker in coordination chemistry, capable of adopting numerous bonding modes. mdpi.comresearchgate.net It can bind to metal centers in a monodentate, bidentate (chelating or bridging), or even tridentate fashion. wikipedia.orgresearchgate.net This versatility, arising from the multiple donating oxygen atoms, allows for the construction of diverse structures, from simple mononuclear complexes to intricate two- or three-dimensional coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net

Studies on metal complexes with phosphinate-containing ligands reveal that the coordination can involve one or more oxygen atoms from the phosphinate group. mdpi.comwikipedia.org For example, with samarium(III), a ferrocene-based bis(phosphinate) ligand was shown to form a 2D coordination polymer where the phosphinate groups act as both chelating and bridging units, linking multiple metal centers. mdpi.com In complexes with divalent metals like zinc, aminomethylphosphonic acid (AMPA), a close analogue, coordinates tetrahedrally, while with cobalt, it forms an octahedral complex. rsc.org The specific coordination mode depends on factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. nih.govalfa-chemistry.com

Enzyme-Ligand Interaction Studies

Phosphinates and their phosphonate analogues are widely used in medicinal chemistry and enzymology as mimics of natural substrates or transition states of enzymatic reactions. mdpi.comresearchgate.net Their tetrahedral phosphorus center can resemble the transition state of reactions like peptide bond or phosphate (B84403) ester hydrolysis. researchgate.net Because the P-C bond in phosphinates is resistant to hydrolysis, these compounds can act as stable inhibitors that bind tightly to an enzyme's active site. mdpi.comresearchgate.net

An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org Inhibitors that resemble the substrate and compete for the active site are known as competitive inhibitors. libretexts.orglibretexts.orgyoutube.com Phosphinate and phosphonate dipeptide analogues have been designed as potent transition-state mimetic inhibitors of metalloproteases and D-alanine:D-alanine ligase (Ddl), an essential bacterial enzyme. mdpi.complos.org Although these compounds show high potency against the isolated enzymes, their therapeutic application can be limited by poor transport into bacterial cells. plos.org

Similarly, phosphonate analogues of aminoacyl adenylates have been synthesized to study their interaction with aminoacyl-tRNA synthetases. researchgate.net For example, a phosphonomethyl analogue of valyl adenylate was found to bind to valyl-tRNA synthetase from E. coli, allowing researchers to probe the enzyme's specificity for the adenylate intermediate. researchgate.net In another example, Nα-phosphoryl-L-alanyl-L-proline, a phosphoramidate (B1195095) analogue, acts as a potent competitive inhibitor of angiotensin-converting enzyme with a Ki value in the nanomolar range. nih.gov These studies demonstrate the utility of phosphinate and related phosphorus-containing compounds as tools to investigate enzyme mechanisms and as scaffolds for designing new therapeutic agents. researchgate.net

Table 2: Inhibition Data for Phosphinate/Phosphonate Analogues against Various Enzymes

| Enzyme | Inhibitor Type | Inhibitor Example | Inhibition Constant (Ki or IC50) |

|---|---|---|---|

| Angiotensin-Converting Enzyme | Phosphoramidate | Nα-Phosphoryl-L-alanyl-L-proline | 1.4 nM (Ki) |

| D-alanine:D-alanine Ligase (DdlB) | Substrate Analogue | D-Cycloserine | 296 µM (IC50) |

| Valyl-tRNA Synthetase | Adenylate Analogue | Phosphonomethyl analogue of valyl adenylate | Binding affinity studied by fluorescence titration |

Data compiled from studies on enzyme inhibition by phosphorus-containing analogues. plos.orgresearchgate.netnih.gov

Design Principles for Enzymatic Inhibition (Molecular Interactions)

Phosphinate compounds, including structures related to this compound, are highly effective enzyme inhibitors primarily because they act as transition-state analogues. wikipedia.orgtaylorfrancis.com Enzymes function by stabilizing the high-energy transition state of a reaction, thus lowering the activation energy. wikipedia.orgutdallas.edu Inhibitors that mimic this transition state bind to the enzyme's active site with much higher affinity than the substrate itself. wikipedia.orgutdallas.edu

The design of aminophosphinate inhibitors is centered on mimicking the tetrahedral intermediate formed during enzymatic reactions, such as the hydrolysis of a peptide bond by metalloproteases. researchgate.netresearchgate.netlibretexts.org The phosphorus atom in the phosphinate group adopts a stable tetrahedral geometry, which closely resembles the unstable tetrahedral carbon in the transition state of the reaction. researchgate.netresearchgate.net

Key molecular interactions that drive the inhibitory activity include:

Coordination with Metal Ions: In metalloproteases, the negatively charged phosphinyl group (PO₂⁻) acts as a strong zinc-binding group (ZBG), coordinating with the catalytic zinc ion (Zn²⁺) in the active site. researchgate.netnih.gov This interaction mimics the way the carbonyl oxygen of the substrate interacts with the zinc ion during catalysis.

Hydrogen Bonding: The P=O and P-O⁻ groups of the phosphinate can act as hydrogen bond acceptors, while the N-H group of the aminomethyl moiety can act as a hydrogen bond donor. These interactions with amino acid residues in the enzyme's active site (e.g., with the backbone N-H of one residue and the side chain of another) further stabilize the enzyme-inhibitor complex.

Electrostatic Interactions: The anionic nature of the deprotonated phosphinate group allows for strong electrostatic interactions with positively charged residues (like arginine or lysine) or the metal cofactor within the active site. researchgate.net

Hydrophobic Interactions: The ethyl and methyl groups, along with other parts of the inhibitor's scaffold, can engage in hydrophobic interactions with nonpolar pockets (subsites) in the active site, enhancing binding affinity and specificity. nih.gov

Table 1: Key Molecular Interactions in Enzymatic Inhibition

| Interaction Type | Involved Groups on Inhibitor | Enzyme Active Site Counterpart | Role in Inhibition |

|---|---|---|---|

| Transition-State Analogy | Tetrahedral Phosphinate Core | Catalytic Residues | Mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis. researchgate.netresearchgate.net |

| Metal Coordination | Anionic Phosphinyl Group (PO₂⁻) | Catalytic Zinc Ion (Zn²⁺) | Strong coordination to the active site metal, displacing a key water molecule. nih.gov |

| Hydrogen Bonding | P=O, N-H | Amino Acid Residues (e.g., His, Glu) | Orients the inhibitor and stabilizes the complex. |

| Electrostatic Interactions | Anionic Phosphinyl Group (PO₂⁻) | Positively Charged Residues (e.g., Arg) | Enhances binding affinity through charge-charge interactions. researchgate.net |

Molecular Recognition and Binding Modes at Active Sites

The effectiveness of aminophosphinate inhibitors stems from their ability to be recognized by and bind tightly within the enzyme's active site, leveraging the same subsites that recognize the amino acid residues of the natural substrate. nih.govnih.gov The arrangement of functional groups around the phosphinate core allows it to engage with multiple subsites (S₁, S₂', S₁', etc.) simultaneously. nih.govnih.gov

In zinc metalloproteases, the binding mode typically involves the phosphinate's anionic oxygen atoms chelating the catalytic zinc ion. libretexts.orgnih.gov The rest of the molecule orients itself to fit into the specificity pockets of the enzyme. For example, the side chain corresponding to the P1 position of a substrate will occupy the S1 subsite of the enzyme, which is a key determinant of substrate specificity. nih.gov The aminomethyl group can interact with residues in a way that mimics the peptide backbone of a substrate.

Material Science Applications

Phosphorus-containing compounds, including phosphinates, are widely used as effective flame retardants for polymeric materials. Their analogues, such as diethyl bis(2-hydroxyethyl)aminomethylphosphonate, have shown significant efficacy in enhancing the fire retardancy of materials like rigid polyurethane foams. The mechanism of action is twofold, involving processes in both the condensed (solid) phase and the gas phase during combustion.

Condensed-Phase Action: Upon heating, the phosphinate compounds decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat from the flame to the polymer and slowing the diffusion of volatile, flammable degradation products to the flame.

Gas-Phase Action: During pyrolysis, phosphorus-containing radicals (such as PO· and PO₂·) are released into the gas phase. These highly reactive radicals act as scavengers, interrupting the free-radical chain reactions of combustion in the flame. By quenching key radical species like H· and OH·, they inhibit the combustion process, reducing heat release and flame propagation.

The incorporation of aminophosphinates can be made more effective through synergistic systems, for example, by combining them with nanoclays like montmorillonite. The clay helps to form a more robust char layer and acts as a barrier to obstruct gas diffusion and heat transfer.

Table 2: Fire Retardancy Mechanisms of Aminophosphinates

| Phase | Mechanism | Description | Outcome |

|---|---|---|---|

| Condensed Phase | Char Formation | Catalyzes dehydration of the polymer to form a stable, insulating carbonaceous layer. | Reduces heat transfer to the polymer and limits the release of flammable gases. |

| Gas Phase | Radical Trapping | Releases phosphorus-containing radicals (PO·, PO₂·) during decomposition. | Quenches H· and OH· radicals, interrupting the exothermic chain reactions of combustion. |

The bifunctional nature of this compound, possessing both a reactive primary amine (-NH₂) and a phosphinate group, makes it a versatile agent for polymer modification and crosslinking. Crosslinking is a process that forms covalent or ionic bonds between polymer chains, transforming a liquid or thermoplastic material into a more durable thermoset. researchgate.net This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. researchgate.net

The primary amine group is nucleophilic and can participate in a variety of reactions to either incorporate the phosphinate moiety into a polymer backbone or to link separate polymer chains together. Potential reactions include:

Amide bond formation with polymers containing carboxylic acid or acyl chloride groups.

Reaction with epoxides to form β-hydroxyamines.

Addition to isocyanates to form urea (B33335) linkages, a key reaction in polyurethane chemistry.

Mannich-type reactions with aldehydes and active hydrogen compounds.

By introducing the phosphorus-containing phosphinate group into the polymer matrix through these crosslinks, desirable properties such as flame retardancy, adhesion, and thermal stability can be imparted to the final material.

Table 3: Potential Reactions for Polymer Crosslinking

| Reactive Group on Polymer | Linkage Formed with Amine | Resulting Polymer Type |

|---|---|---|

| Carboxylic Acid / Acyl Chloride | Amide | Polyamide |

| Isocyanate | Urea | Polyurethane/Polyurea |

| Epoxide | β-Hydroxyamine | Epoxy Resin |

| Acrylate/Methacrylate | Amine Adduct (via Michael Addition) | Modified Acrylic Polymer |

Precursor Chemistry in Specialized Synthetic Pathways

The aminomethylphosphinate structure is a valuable building block, or precursor, in synthetic organic chemistry, particularly for the creation of more complex organophosphorus compounds. It is especially important in the asymmetric synthesis of α-aminophosphonic acids and their derivatives, which are structural analogues of natural α-amino acids and often exhibit significant biological activity. nih.govacs.org

The synthesis of optically active α-aminophosphonates is a significant area of research, and aminophosphinates can serve as key intermediates. nih.govacs.org For example, the core structure can be utilized in multicomponent reactions like the Kabachnik-Fields reaction or in hydrophosphonylation reactions with chiral catalysts to produce enantiomerically pure products. acs.orgmdpi.comdntb.gov.ua These asymmetric syntheses are crucial because the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov The this compound scaffold provides a versatile platform that can be modified to generate a library of complex molecules for screening as potential therapeutic agents or other specialized applications.

Nucleoside Analogues in Chemical Biology Research

In chemical biology, the this compound moiety and its analogues are used to construct acyclic nucleoside phosphonates (ANPs). These are mimics of natural nucleotides where the phosphate group and part of the sugar ring are replaced by a stable, non-hydrolyzable phosphonate-containing acyclic chain. This structural modification imparts crucial properties, most notably resistance to enzymatic degradation by phosphatases and esterases.

The phosphonate group is an excellent isostere of the phosphate group, meaning it has a similar size and electronic properties. The key difference is the replacement of a P-O-C ester linkage with a more stable P-C bond. This stability allows ANPs to act as long-lasting inhibitors of viral enzymes, such as DNA polymerases and reverse transcriptases.

Furthermore, because they already contain a phosphonate group, these analogues can bypass the first and often rate-limiting phosphorylation step that is required to activate many conventional nucleoside analogue prodrugs. For instance, compounds like 9-(3-Amino-2-(phosphonomethoxy)propyl)adenine have been synthesized and shown to possess antiviral activity. The synthesis of such molecules often involves coupling an aminophosphonate precursor with a nucleobase. The aminomethylphosphinate structure serves as a critical linker, connecting the nucleobase to the phosphonate group, and its length and flexibility can be tuned to optimize interaction with the target enzyme.

Q & A

What are the key methodological considerations for synthesizing ethyl (aminomethyl)methylphosphinate derivatives via multicomponent reactions?

Answer:

The synthesis of α-aminophosphonates (structurally related to this compound) typically involves a three-component reaction of aldehydes, amines, and triethyl phosphite under mild conditions. Evidence from a 2019 study highlights the use of ionic liquids (e.g., bmim octyl sulfate) as catalysts, enabling room-temperature reactions (20–40 min) with yields exceeding 85% . Critical steps include:

- Reaction monitoring : TLC (ethyl acetate:hexane, 4:1) at 5-minute intervals to track progress.

- Workup : Isolation via ice-water quenching, followed by recrystallization from ethanol.

- Characterization : Melting points, IR (NH and C=C stretches), and (e.g., δ 4.72 ppm for C-H in phosphonate groups) are essential for confirming product identity .

How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Answer:

Discrepancies in IR or NMR data often arise from stereochemical variations or impurities. For example:

- IR analysis : NH stretches (~3359 cm) and C=C bands (~1595 cm) must align with expected hydrogen bonding and aromatic substitution patterns .

- NMR conflicts : Unexpected splitting in (e.g., δ 4.66 ppm for N-H) may indicate incomplete reaction or side products. Cross-validation with (not explicitly mentioned in evidence but recommended) can confirm phosphinate group integrity.

Mitigation : Repeat synthesis with stricter stoichiometric control (1:1:1 molar ratios) and use column chromatography for purification if recrystallization fails .

What advanced techniques are recommended for analyzing the stereochemistry of this compound derivatives?

Answer:

Enantiomeric resolution of phosphinate derivatives requires specialized methods:

- Enzymatic resolution : As demonstrated in a 1998 study, penicillin-G-amidase can hydrolyze enantiomers at pH 8, enabling isolation of optically active products (e.g., α) .

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases adjusted to pH 3.5 (monobasic ammonium phosphate buffer) for HPLC separation .

- Computational modeling : Density functional theory (DFT) can predict shifts and optimize reaction pathways for stereoselective synthesis.

How should researchers design toxicity studies for this compound analogs?

Answer:

While direct toxicity data for this compound is limited, extrapolation from organophosphonate class studies is advised:

- In vitro assays : Prioritize acetylcholinesterase inhibition tests, as organophosphonates often target this enzyme.

- In vivo models : Use rodent studies to assess acute toxicity (LD) and neurobehavioral effects. Reference ATSDR guidelines for class-based risk assessment .

- Analytical validation : Quantify metabolites (e.g., methylphosphonic acid) via LC-MS with methanol/acetonitrile/buffer mobile phases (50:35:15) .

What are the best practices for optimizing reaction yields in phosphinate synthesis?

Answer:

Key parameters include:

- Catalyst selection : Ionic liquids (e.g., bmim octyl sulfate) improve atom economy and reduce waste compared to traditional catalysts like nano-ceria .

- Solvent systems : Ethanol/water mixtures enhance recrystallization efficiency, as seen in yields >90% for diethyl (p-tolylamino)(4-chlorophenyl)methylphosphonate .

- Recycling : Recover ionic liquids from filtrates (>90% recovery rate) to reduce costs .

How can computational methods enhance the study of this compound’s reactivity?

Answer:

- Reaction mechanism modeling : Use Gaussian or ORCA software to simulate the nucleophilic addition of triethyl phosphite to imine intermediates.

- Thermodynamic profiling : Calculate Gibbs free energy changes to identify rate-limiting steps (e.g., P-O bond formation).

- Spectroscopic prediction : Tools like ACD/Labs or ChemDraw validate experimental IR/NMR data against theoretical values .

What are the challenges in synthesizing enantiopure this compound derivatives?

Answer:

- Racemization risk : Phosphinate esters are prone to racemization under acidic/basic conditions. Use mild buffers (pH 3.5–8) during enzymatic resolution .

- Catalyst specificity : Fixed penicillin-G-amidase achieves >90% enantiomeric excess (ee) for L-isomers but requires precise pH control .

- Analytical limitations : Chiral columns with sub-2µm particles are needed for baseline separation in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.